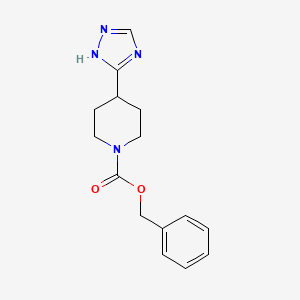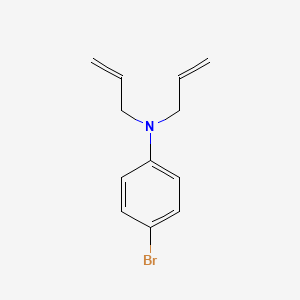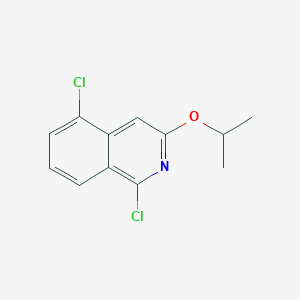
benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
描述
Benzyl 4-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties . The presence of the triazole ring in benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate makes it a compound of interest in medicinal chemistry and drug development.
准备方法
The synthesis of benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with 1H-1,2,4-triazole under specific conditions. . This reaction is highly efficient and provides high yields of the desired product. The reaction conditions usually involve the use of copper sulfate and sodium ascorbate in a solvent such as dimethylformamide (DMF) or water .
化学反应分析
Benzyl 4-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Benzyl 4-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate has several scientific research applications, including:
作用机制
The mechanism of action of benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors . This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to the compound’s observed biological effects. For example, it has been shown to inhibit tubulin polymerization, which is essential for cell division, thereby exhibiting anticancer activity .
相似化合物的比较
Benzyl 4-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can be compared with other triazole derivatives, such as:
1-(Benzyl)-1H-1,2,3-triazole: Similar in structure but with different substitution patterns on the triazole ring.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with different biological activities.
The uniqueness of benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate lies in its specific substitution pattern, which imparts distinct biological properties and reactivity compared to other triazole derivatives.
属性
IUPAC Name |
benzyl 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(21-10-12-4-2-1-3-5-12)19-8-6-13(7-9-19)14-16-11-17-18-14/h1-5,11,13H,6-10H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNBOWAEOFAGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=NN2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159896 | |
| Record name | 4-(1H-[1,2,4]Triazol-3-yl)-piperidine-1-carboxylic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893424-27-6 | |
| Record name | 4-(1H-[1,2,4]Triazol-3-yl)-piperidine-1-carboxylic acid benzyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893424-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-[1,2,4]Triazol-3-yl)-piperidine-1-carboxylic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-2'-Oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-carboxylic acid](/img/structure/B8605103.png)

![Benzyl 2-[(dimethylamino)methylene]-3-oxobutanoate](/img/structure/B8605112.png)



![3-[(12-Cyclohexyldodecyl)oxy]-2-methoxypropan-1-OL](/img/structure/B8605130.png)

![7-chloro-2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B8605145.png)


![[4-(Methylamino)phenyl]acetonitrile](/img/structure/B8605192.png)
![1-Bromo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B8605200.png)

